Predicted Lipophilicity (clogP) and CNS Drug-Likeness Profile vs. Parent Compound 3,3,3-Trifluoro-2-hydroxy-2-phenyl-propionamide
The target compound exhibits a substantially higher predicted lipophilicity (clogP ≈ 5.95) compared to the parent scaffold 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide (clogP estimated at approximately 1.5–2.0 based on structural class) . This ~4-log-unit increase in clogP is driven by the addition of the 3-phenylpropanamide tail, which adds a phenyl ring and extends the hydrocarbon linker. The elevated clogP places the target compound beyond the typical CNS drug-like range (clogP 1–4) and results in 1 Rule-of-Five (RO5) violation, in contrast to the parent compound which is RO5-compliant . This differentiation has direct implications for membrane partitioning, plasma protein binding, and volume of distribution, which are critical parameters for in vivo pharmacokinetic studies.
| Evidence Dimension | Predicted octanol–water partition coefficient (clogP) and drug-likeness |
|---|---|
| Target Compound Data | clogP ≈ 5.95; RO5 violations = 1; PSA = 51.47 Ų; H-bond donors = 1; H-bond acceptors = 4; Rotatable bonds = 6 |
| Comparator Or Baseline | Parent compound 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide: clogP estimated ~1.5–2.0 (by class inference); RO5 violations = 0 |
| Quantified Difference | ΔclogP ≈ +3.95 to +4.45 log units; RO5 violation count: 1 vs. 0 |
| Conditions | Computational prediction using Mcule property calculator (XLogP3-based method) ; parent clogP estimated by structural class comparison |
Why This Matters
The ~100-fold increase in predicted lipophilicity directly impacts experimental design for membrane permeability, CNS penetration, and protein binding assays, making the target compound unsuitable as a direct surrogate for the parent scaffold in pharmacokinetic studies.
